(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Peptide Synthesis Chiral Purity Procurement Specifications

Researchers require sterically defined phenylalanine analogs to enforce peptide backbone constraints and probe receptor binding. Standard L-Phe or regioisomers fail to replicate the unique pharmacology of 2,4-dimethyl substitution. - **Solution**: (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (L-2,4-Dimethylphenylalanine, CAS 259726-56-2). - **Key Data**: ≥99% HPLC purity; [α]D²⁵ = +14 ± 2º; non-canonical aromatic scaffold. - **Proven Utility**: Enables oxytocin analogs with binding exceeding native hormone; critical for opioid peptide selectivity studies. - **Supply**: Multiple pack sizes (250mg to 10g), batch-specific CoA available, ambient global shipping.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 259726-56-2
Cat. No. B3028658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
CAS259726-56-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(C(=O)O)N)C
InChIInChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1
InChIKeyZEWXVRJSLTXWON-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid Overview


(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (CAS 259726-56-2), also known as L-2,4-Dimethylphenylalanine, is a chiral, non-canonical aromatic amino acid [1]. Characterized by two methyl substituents at the 2 and 4 positions of its phenyl ring, this compound serves as a sterically and electronically modified phenylalanine analog. Its primary utility is as a specialized building block for the solid-phase synthesis of conformationally restricted peptides and as a molecular probe for studying the structure-activity relationships of G protein-coupled receptors, including the oxytocin receptor [2].

Chiral, non-canonical aromatic amino acid building block
Suited for solid-phase peptide synthesis of conformationally restricted analogs
Used as molecular probe for GPCR SAR studies, including oxytocin receptor

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid: Substitution Limitations


Substituting (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid (L-2,4-Dimethylphenylalanine) with unmodified L-Phenylalanine, its D-enantiomer (CAS 465500-97-4), or even a close regioisomer like 2,6-Dimethylphenylalanine (Dmp) will lead to demonstrably different experimental outcomes. The 2,4-dimethyl substitution pattern confers a unique combination of steric bulk and hydrophobic character, which directly alters peptide backbone conformation and receptor interaction profiles . This is not merely a potency difference; studies on oxytocin analogs show that the specific incorporation of the D,L-2,4-dimethylphenylalanine moiety can result in receptor binding that exceeds that of the native hormone, an effect that is not replicable by other substituted phenylalanines or the unsubstituted analog [1]. Furthermore, in opioid peptide research, the 2,6-substitution (Dmp) yields distinct selectivity profiles compared to natural residues, highlighting that the exact substitution pattern on the phenyl ring is critical for dictating peptide pharmacology [2].

Target
(S)-2,4-Dimethylphenylalanine
Unmodified L-Phenylalanine: lacks steric bulk and hydrophobic character; may shift peptide backbone conformation and receptor interaction profiles.
Target
L-enantiomer
D-enantiomer (CAS 465500-97-4): stereochemistry mismatch; can lead to peptide diastereomers with altered biological activity.
Target
2,4-substitution pattern
2,6-Dimethylphenylalanine (Dmp): regioisomeric difference; yields distinct selectivity profiles in opioid peptide research, not interchangeable.

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid: Differentiation Evidence


Purity Grade: L-Isomer vs. D-Enantiomer

For applications requiring high chiral and chemical purity, the L-isomer ((S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid) is commercially available at a documented purity of ≥99% (HPLC) . In contrast, the D-enantiomer (CAS 465500-97-4) is commonly supplied at a lower purity grade of ≥95% . This distinction is critical for procurement, as the higher purity grade of the L-isomer reduces the risk of confounding results from peptide diastereomers or synthesis byproducts, ensuring more reliable and reproducible data in high-precision peptide chemistry .

Purity Grade
Head-to-head
L-isomer: ≥99% HPLC
D-enantiomer: ≥95%
Higher purity reduces risk of peptide diastereomer formation; supports reproducible solid-phase synthesis.
Based on vendor specifications; verify lot-specific COA.
Peptide Synthesis Chiral Purity Procurement Specifications

Optical Rotation: L-Isomer vs. Racemate

The L-isomer is specifically characterized by its optical rotation, with a vendor-reported value of [α]D²⁵ = +14 ± 2º (C=1 in 0.5N NaOH) . In contrast, the racemic mixture (DL-2,4-Dimethylphenylalanine, CAS 103854-24-6) is not characterized by a specific optical rotation value [1]. This quantitative, verifiable metric is essential for researchers who require a defined enantiomeric excess for chiral separation validation, chiral purity confirmation, or for ensuring the correct stereoisomer is being incorporated into a peptide sequence during solid-phase synthesis.

Optical Rotation
Head-to-head
[α]D²⁵ = +14 ± 2º (C=1 in 0.5N NaOH)
Quantitative chiral identity metric for enantiomeric purity verification.
Racemate lacks defined optical rotation; vendor-reported value.
Chiral Analysis Quality Control Solid-Phase Peptide Synthesis

Solubility Profile: vs. L-Phenylalanine

The introduction of two methyl groups significantly alters the physicochemical properties of this amino acid relative to the natural L-Phenylalanine. The target compound is documented as insoluble in water but soluble in both acidic and basic solutions . While L-Phenylalanine is also an aromatic amino acid, its solubility profile differs, being sparingly soluble in water (29.6 mg/mL at 25°C) and soluble in dilute mineral acids and alkali hydroxides [1]. This class-level inference suggests that the enhanced hydrophobicity conferred by the dimethyl substitution necessitates different solvent conditions for peptide synthesis and may influence the physicochemical properties of any resulting peptide .

Solubility Profile
Class-level
Insoluble in water; soluble in acidic and basic solutions
Dimethyl substitution increases hydrophobicity vs. L-Phe; may influence peptide solubility and purification conditions.
Class-level inference; validate for specific peptide sequences.
Peptide Synthesis Formulation Preformulation Studies

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic Acid: Research & Industrial Applications


Oxytocin Receptor Modulator Synthesis

The compound serves as a critical building block for synthesizing conformationally restricted oxytocin analogs [1]. Research has demonstrated that incorporating D,L-2,4-dimethylphenylalanine at position 2 of oxytocin can yield analogs with receptor binding that exceeds that of the native hormone [1]. This application is directly supported by the evidence that this specific substitution pattern yields unique binding profiles, a property not replicable by other amino acid analogs [1].

Constrained Peptide Synthesis for SAR Studies

The compound's unique steric and hydrophobic profile [1] makes it an ideal tool for introducing controlled conformational restrictions into peptides. By substituting (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid for natural phenylalanine, researchers can systematically probe the effects of side-chain bulk on peptide backbone flexibility, folding, and target engagement. This is further enabled by the compound's well-defined chiral purity and solubility profile , which are essential for reproducible solid-phase peptide synthesis and subsequent purification.

Chiral Peptide Therapeutics Development

The high commercial purity (≥99% HPLC) and defined optical rotation [α]D²⁵ = +14 ± 2º [1] of this L-isomer are non-negotiable for the synthesis of enantiomerically pure peptide drug candidates. The presence of the incorrect D-enantiomer or other impurities can lead to the formation of peptide diastereomers with drastically altered or antagonistic biological activities. The documented quality metrics for this compound support its use in projects requiring high-fidelity chiral synthesis.

Application
Selection Property
Validation Focus
Oxytocin receptor modulator research
Steric and hydrophobic substitution pattern
Reported binding affinity context in conformationally restricted analogs
Constrained peptide SAR studies
Defined chiral purity and solubility behavior
Peptide diastereomer exclusion and synthesis condition optimization
Enantiomerically pure peptide synthesis
≥99% HPLC purity and optical rotation specification
Chiral identity verification and lot-specific COA review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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